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Compound of Interest

Compound Name: PF-06422913

Cat. No.: B15616574

For Immediate Release

NEW YORK, NY — Extensive analysis of patent literature and related scientific publications
reveals that the compound PF-06422913 is a potent and selective inhibitor of the lysine
acetyltransferases KAT6A and its close homolog KAT6B. While direct peer-reviewed
publications specifically detailing PF-06422913 are not readily available, its chemical structure
and assignee information place it squarely within Pfizer's clinical development program for
KAT®6 inhibitors. This technical guide synthesizes the available information, primarily from
patents and studies on closely related analogs such as PF-07248144, to provide a
comprehensive overview of the biological target, mechanism of action, and relevant
experimental methodologies.

Core Target and Mechanism of Action

PF-06422913 targets the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and
KAT6B (also known as MORF). These enzymes play a crucial role in chromatin remodeling and
gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine
residues on histone tails, most notably histone H3 at lysine 23 (H3K23ac). This acetylation
event is generally associated with a more open chromatin structure, facilitating the access of
transcriptional machinery to DNA and promoting gene expression.

In various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, KAT6A is
frequently amplified and overexpressed. This leads to aberrant acetylation patterns and the
transcriptional activation of oncogenic pathways, including those driven by the estrogen

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15616574?utm_src=pdf-interest
https://www.benchchem.com/product/b15616574?utm_src=pdf-body
https://www.benchchem.com/product/b15616574?utm_src=pdf-body
https://www.benchchem.com/product/b15616574?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

receptor. By competitively inhibiting the acetyl-CoA binding site of KAT6A and KAT6B, PF-
06422913 blocks the acetylation of H3K23 and other substrates. This results in the
transcriptional repression of key genes involved in cell cycle progression, hormone signaling,
and maintenance of a cancerous state, ultimately leading to cell cycle arrest and tumor growth
inhibition.

Quantitative Biological Activity

The following table summarizes the inhibitory activity of compounds representative of Pfizer's
KAT6 inhibitor program, which are structurally related to PF-06422913. These values are
indicative of the potency and selectivity expected for PF-06422913.

Compound ID Target Assay Type IC50 (nM)
Biochemical

Example Compound 1  KAT6A ) <10
(Enzymatic)
Biochemical

Example Compound 1  KAT6B <20

(Enzymatic)

Biochemical

Example Compound 1 ~ KAT5 (Tip60) ] > 10,000
(Enzymatic)
Biochemical

Example Compound 1  KAT7 (HBO1) ) > 10,000
(Enzymatic)
Biochemical

Example Compound 1  p300 ) > 10,000
(Enzymatic)

Example Compound 2  KAT6A Cell-based (H3K23ac) <50

MCF-7 (ER+ Breast ) )
Example Compound 2 Cell Proliferation <100

Cancer)

Data presented is representative and compiled from patent examples for Pfizer's KAT6 inhibitor
program.

Key Signaling Pathway
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The primary signaling pathway modulated by PF-06422913 is the KAT6A-mediated
transcriptional regulation of genes critical for cancer cell proliferation and survival. Inhibition of
KATG6A leads to a downstream cascade of events culminating in cell cycle arrest.
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KATG6A Signaling Pathway and Inhibition by PF-06422913
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KATG6A signaling and the inhibitory action of PF-06422913.
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Experimental Protocols

The following are representative experimental protocols for assays crucial in the
characterization of KAT6A inhibitors like PF-06422913.

Biochemical KAT6A Inhibition Assay (LanthaScreen™
Eu Kinase Binding Assay)

Objective: To determine the in vitro inhibitory activity of a test compound against the KAT6A
enzyme.

Methodology:

e Reagents:
o Recombinant human KAT6A enzyme.
o Eu-anti-GST antibody.

o LanthaScreen™ certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor
tracer.

o Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35).
o Test compound (PF-06422913) serially diluted in DMSO.

e Procedure:

[¢]

A solution of the KAT6A enzyme and the Eu-anti-GST antibody is prepared in assay buffer.

[e]

A solution of the Alexa Fluor™ 647-labeled tracer is prepared in assay buffer.

[e]

The test compound dilutions are added to the wells of a low-volume 384-well plate.

o

The enzyme/antibody solution is added to the wells containing the test compound and
incubated for a specified time (e.g., 15 minutes) at room temperature.

The tracer solution is then added to all wells.

o
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o The plate is incubated for 60 minutes at room temperature, protected from light.

o The plate is read on a fluorescence plate reader capable of time-resolved fluorescence
resonance energy transfer (TR-FRET) by exciting at 340 nm and reading emissions at 615
nm and 665 nm.

o Data Analysis:
o The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated for each well.

o The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle)
controls.

o IC50 values are determined by fitting the percent inhibition data to a four-parameter
logistic model.

Cell-Based H3K23 Acetylation Assay (In-Cell Western)

Objective: To measure the ability of a test compound to inhibit KAT6A-mediated acetylation of
Histone H3 at Lysine 23 in a cellular context.

Methodology:
e Cell Culture:

o Arelevant cell line with high KAT6A expression (e.g., MCF-7 breast cancer cells) is
seeded in a 96-well plate and allowed to adhere overnight.

e Compound Treatment:

o The test compound (PF-06422913) is serially diluted in culture medium and added to the
cells.

o Cells are incubated with the compound for a defined period (e.g., 24 hours).
e Cell Lysis and Fixing:

o The culture medium is removed, and cells are washed with PBS.
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o Cells are fixed with a formaldehyde-based solution and then permeabilized with a Triton X-
100 solution.

e Immunostaining:
o The wells are blocked with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).

o A primary antibody cocktail containing a rabbit anti-H3K23ac antibody and a mouse anti-
total Histone H3 antibody is added and incubated overnight at 4°C.

o The wells are washed, and a secondary antibody cocktail containing an IRDye® 800CW
goat anti-rabbit IgG and an IRDye® 680RD goat anti-mouse IgG is added and incubated
for 1 hour at room temperature, protected from light.

e Imaging and Analysis:
o The plate is washed and allowed to dry completely.
o The plate is scanned on an infrared imaging system (e.g., LI-COR Odyssey).

o The integrated intensity of the 800 nm channel (H3K23ac) is normalized to the integrated
intensity of the 700 nm channel (total Histone H3).

o IC50 values are calculated by fitting the normalized data to a four-parameter logistic
model.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.
Methodology:
o Cell Seeding:

o Cancer cells (e.g., MCF-7) are seeded in a 96-well opaque-walled plate at a
predetermined density and allowed to attach.

o Compound Addition:
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o The test compound (PF-06422913) is serially diluted in culture medium and added to the
cells.

o The plate is incubated for a specified duration (e.g., 72 hours) under standard cell culture
conditions.

e ATP Measurement:
o The plate is equilibrated to room temperature.

o CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker
for 2 minutes to induce cell lysis.

o The plate is incubated at room temperature for 10 minutes to stabilize the luminescent
signal.

» Data Acquisition and Analysis:
o Luminescence is measured using a plate-reading luminometer.

o The percent inhibition of cell proliferation is calculated relative to vehicle-treated control
wells.

o GI50 (concentration for 50% of maximal inhibition of cell growth) values are determined by
non-linear regression analysis.

Conclusion

PF-06422913 is a targeted inhibitor of the KAT6A/B histone acetyltransferases. Its mechanism
of action, centered on the blockade of H3K23 acetylation and subsequent transcriptional
repression of oncogenic drivers, represents a promising therapeutic strategy for cancers with
KATG6A dysregulation. The experimental protocols outlined provide a framework for the
comprehensive evaluation of this and other KAT6 inhibitors, from initial biochemical potency to
cellular efficacy. Further disclosure of clinical data for Pfizer's KAT6 inhibitor program will
provide a more complete picture of the therapeutic potential of this class of epigenetic
modulators.
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 To cite this document: BenchChem. [Unveiling the Target of PF-06422913: A Technical Deep
Dive into KAT6A Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616574#what-is-the-biological-target-of-pf-
06422913]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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